![molecular formula C20H21NO5 B2696402 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid CAS No. 2219353-65-6](/img/structure/B2696402.png)
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
Molecular Structure Analysis
The molecular structure would likely show the fluorene group with a methoxy carbonyl group attached, along with the rest of the molecule. The 3R designation indicates the configuration of the chiral center in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with the Fmoc group are typically involved in peptide synthesis. The Fmoc group can be removed under mildly basic conditions, freeing the amine to react with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with Fmoc groups tend to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Oligomers and Peptides
Oligomer Synthesis : This compound has been utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Specifically, it serves as an N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acid, highlighting its role in solid-phase synthesis for generating oligomers of varying lengths, which are of interest in the development of biomimetic materials and drug delivery systems (Travis Q. Gregar & J. Gervay-Hague, 2004).
Peptide Synthesis : It acts as a reversible protecting group for the amide bond in peptides, demonstrating its utility in the synthesis of peptides with difficult sequences. This application is crucial in peptide-based therapeutics and biomaterials research, where precise control over peptide structure is necessary (T. Johnson et al., 1993).
Material Science Applications
- Carbon Nanotube Dispersion : The compound has been applied as a surfactant for carbon nanotubes (CNTs), facilitating the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This is particularly significant for the integration of CNTs into biomedical applications and electronic devices, where dispersion and stability in aqueous environments are critical (B. Cousins et al., 2009).
Wirkmechanismus
It’s known that this compound is a type of n-{[(9h-fluoren-9-yl)methoxy]carbonyl}-protected (fmoc) β-amino acid . The Fmoc group is a base-sensitive protecting group used in solid-phase peptide synthesis. It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It’s also used for derivatizing amino acids for HPLC analysis .
The compound is moisture sensitive and should be stored in a cool place. It’s incompatible with alcohols and amines . These factors can influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAKJEFERJUBAX-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)

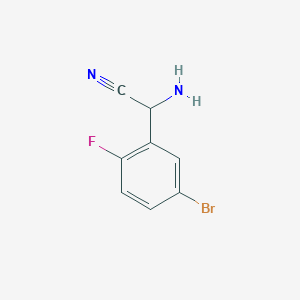
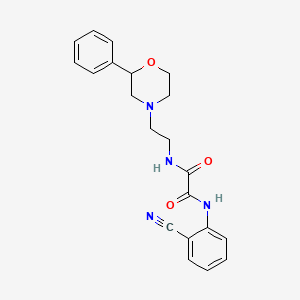

![1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2696327.png)
![2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid](/img/structure/B2696329.png)

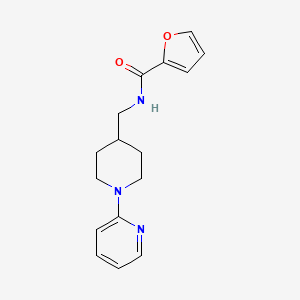

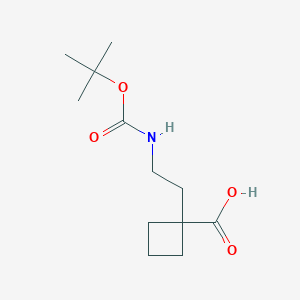
![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)
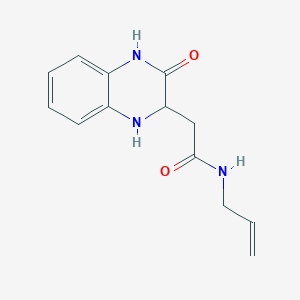
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2696341.png)